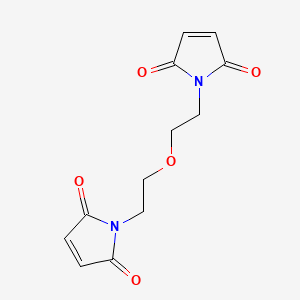
(1E)-1-(4-ethylphenyl)-N-hydroxyethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone,4’-ethyl-,oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group >C=N-OH. This compound is derived from acetophenone, which is a simple aromatic ketone, and is modified by the addition of an oxime group and an ethyl group at the para position of the phenyl ring. Oximes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of acetophenone,4’-ethyl-,oxime typically involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent. The general procedure is as follows:
- Dissolve acetophenone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate trihydrate, which has been dissolved in warm water.
- The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the oxime .
Industrial Production Methods: Industrial production methods for oximes often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Acetophenone,4’-ethyl-,oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or other oxidized products.
Reduction: Oximes can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Beckmann Rearrangement: This reaction involves the conversion of oximes to amides using acid catalysts like sulfuric acid or phosphorus pentachloride
Major Products:
Oxidation: Nitriles or other oxidized derivatives.
Reduction: Amines.
Beckmann Rearrangement: Amides.
Wissenschaftliche Forschungsanwendungen
Acetophenone,4’-ethyl-,oxime has several scientific research applications:
Chemistry: Used as a ligand in transition-metal complex catalyst chemistry.
Biology: Acts as an antioxidant and radical scavenger.
Industry: Used in the production of textiles, plastics, paints, detergents, and rubber.
Wirkmechanismus
The mechanism of action of acetophenone,4’-ethyl-,oxime involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an oxonium ion. This ion undergoes a rearrangement where the alkyl group migrates, resulting in the formation of an amide. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the final amide product .
Vergleich Mit ähnlichen Verbindungen
Acetophenone oxime: Similar structure but lacks the ethyl group at the para position.
Benzophenone oxime: Contains a phenyl group instead of an ethyl group.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring.
Uniqueness: Acetophenone,4’-ethyl-,oxime is unique due to the presence of the ethyl group at the para position, which can influence its chemical reactivity and physical properties. This structural modification can lead to differences in its behavior in chemical reactions and its applications in various fields.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(NE)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8+ |
InChI-Schlüssel |
VECGTLCRIQNAIB-DHZHZOJOSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C(=N/O)/C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)





